Cas no 406199-75-5 (<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
![<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid structure](https://ja.kuujia.com/scimg/cas/406199-75-5x500.png)
<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid 化学的及び物理的性質
名前と識別子
-
- <br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid
- 406199-75-5
- CBKinase1_005502
- 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
- SR-01000273360-1
- SR-01000273360
- 2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)aceticacid
- MLS000974297
- (6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid
- [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
- BRD-K50282824-001-01-0
- SMR000497896
- CBKinase1_017902
- STL227657
- [(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid
- CHEMBL1495095
- HMS2845F11
- AKOS016026749
-
- MDL: MFCD01950823
- インチ: InChI=1S/C16H14N2O3S2/c1-2-11-8-12-14(23-11)17-16(22-9-13(19)20)18(15(12)21)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,19,20)
- InChIKey: HKKMMGWUETVWDQ-UHFFFAOYSA-N
- SMILES: CCC1=CC2=C(N=C(N(C3=CC=CC=C3)C2=O)SCC(=O)O)S1
計算された属性
- 精确分子量: 346.04458466Da
- 同位素质量: 346.04458466Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 124Ų
<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM519750-1g |
2-((6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid |
406199-75-5 | 97% | 1g |
$*** | 2023-03-30 |
<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acidに関する追加情報
(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid: A Comprehensive Overview
(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid (CAS No. 406199-75-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of this compound.
Chemical Structure and Synthesis
The chemical structure of (6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid is characterized by a thienopyrimidine core with a phenyl substituent at the 3-position and an ethyl group at the 6-position. The presence of the sulfanyl group attached to the thienopyrimidine ring and the acetic acid moiety further contributes to its unique properties. The synthesis of this compound typically involves a multi-step process that includes the formation of the thienopyrimidine core followed by functional group modifications.
Recent studies have reported various synthetic routes to prepare (6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid. One notable method involves the condensation of 2-aminothiophene with an appropriate aldehyde or ketone to form the thienopyrimidine core. Subsequent reactions such as alkylation and sulfuration steps are then employed to introduce the desired substituents. These synthetic strategies not only provide high yields but also offer flexibility in modifying the structure for potential drug development.
Biological Activities
(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid has been extensively studied for its biological activities. One of its most significant properties is its anti-inflammatory effect. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid has also demonstrated potent anti-cancer activity. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be a valuable lead for developing new cancer therapeutics.
Furthermore, preliminary studies have explored the potential antiviral activity of (6-Ethyl-4-o xo - 3 - phen yl - 3 , 4 - dihydro - th ien o [ 2 , 3 - d ] pyr im idin - 2 - ylsul fany l ) - ac etic ac id . Initial results indicate that it can inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and human immunodeficiency virus (HIV). While more research is needed to fully understand its antiviral mechanisms, these findings open up new avenues for its application in antiviral therapy.
Potential Applications
The diverse biological activities of (6-Ethyl - 4 - ox o - 3 - phen yl - 3 , 4 - dihydro - th ien o [ 2 , 3 - d ] pyr im idin - 2 - ylsul fany l ) - ac etic ac id make it a promising candidate for various therapeutic applications. In the field of inflammation research, this compound could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to existing treatments. Its ability to inhibit pro-inflammatory cytokines without causing significant toxicity makes it an attractive option for chronic inflammatory conditions.
In cancer therapy, (6-Eth yl - 4 - ox o - 3 - phen yl - 3 , 4 - dihydro - th ien o [ 2 , 3 - d ] pyr im idin - 2 - ylsul fany l ) - ac etic ac id could serve as a lead molecule for designing more effective anticancer agents. Its ability to induce apoptosis in cancer cells through multiple mechanisms suggests that it may have broad-spectrum activity against different types of cancers. Further preclinical and clinical studies are warranted to evaluate its safety and efficacy in human subjects.
The antiviral potential of this compound also warrants further investigation. Given its ability to inhibit viral replication in cell cultures infected with HSV and HIV, it could be developed into a new class of antiviral drugs with improved efficacy and reduced resistance compared to current treatments. This would be particularly valuable in managing viral infections that are difficult to treat with existing therapies.
Conclusion
In conclusion, (6-Eth yl - 4-o xo - 3-p hen yl - 3 , 4-di hydro-t hi en o [ 2 , 3-d ] pyr im idin - 2-y ls ulf any l )-ac etic ac id (CAS No. 406199-75-5) is a multifunctional compound with significant potential in various therapeutic areas. Its unique chemical structure and diverse biological activities make it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in inflammation, cancer, and viral infections.
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